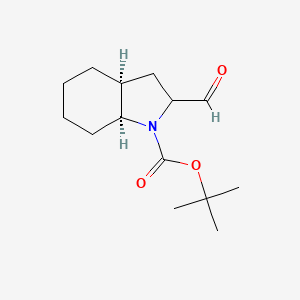![molecular formula C11H16ClNO B7451437 ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride, also known as AMPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride has been primarily used in neuroscience research to study the role of glutamate receptors in the brain. It has been shown to selectively block a subtype of glutamate receptors, known as AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Wirkmechanismus
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and thereby reducing the excitatory neurotransmission. This results in a decrease in synaptic plasticity and a potential impairment in learning and memory.
Biochemical and Physiological Effects
Studies have shown that ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride can reduce the expression of AMPA receptors in the hippocampus, a brain region important for learning and memory. It has also been shown to have potential neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride in lab experiments is its high selectivity for AMPA receptors, which allows for specific targeting of this subtype of glutamate receptors. However, a limitation is that it may not fully replicate the physiological effects of other AMPA receptor antagonists, such as kynurenic acid.
Zukünftige Richtungen
Future research on ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride could focus on its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could investigate the effects of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride on other neurotransmitter systems and brain regions, as well as its potential side effects and toxicity.
In conclusion, ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is a chemical compound that has shown promise in neuroscience research for its selective blocking of AMPA receptors. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride could lead to a better understanding of its potential therapeutic applications and limitations.
Synthesemethoden
The synthesis of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves the reaction between 2-(aminomethyl)prop-2-en-1-ol and benzyl chloromethyl ether in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride hydrochloride in a white crystalline form.
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJOEBHCCNESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)COCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)



![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)




![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)